Human MAO-A Inhibition Profile
The (S)-enantiomer of 2-amino-1-(3-chlorophenyl)ethanol hydrochloride exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 60 nM [1]. This is a critical differentiator, as the (R)-enantiomer is reported to be a much weaker inhibitor of neurotransmitter uptake, with its primary activity described as 'weak' . The chiral center is a key determinant of binding affinity within the MAO-A active site.
| Evidence Dimension | MAO-A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | (R)-2-Amino-1-(3-chlorophenyl)ethanol |
| Quantified Difference | Not directly quantified; (R)-enantiomer activity reported as 'weak' for neurotransmitter uptake inhibition |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate, 1 hr incubation [1] |
Why This Matters
For researchers investigating MAO-A related pathways or developing CNS-active agents, the (S)-enantiomer provides a potent, defined chemical probe, whereas the (R)-enantiomer or racemate would yield significantly lower or confounded activity.
- [1] BindingDB. (n.d.). BDBM50075951 (CHEMBL3415810). Affinity Data: IC50 60 nM for Human MAO-A. View Source
